molecular formula C15H22O2 B1258720 1,10-Epoxygermacrone CAS No. 52061-45-7

1,10-Epoxygermacrone

Cat. No. B1258720
CAS RN: 52061-45-7
M. Wt: 234.33 g/mol
InChI Key: BRHJBHVGLHMQCU-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1, 10-Epoxygermacrone belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1, 10-Epoxygermacrone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 10-epoxygermacrone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 1, 10-epoxygermacrone can be found in green vegetables. This makes 1, 10-epoxygermacrone a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antimicrobial Activities

1,10-Epoxygermacrone, isolated from Geranium macrorrhizum L., exhibits significant antimicrobial activities. Studies have shown high activities against Bacillus subtilis and Pseudomonas aeruginosa, indicating its potential in developing antimicrobial agents (Radulović et al., 2014).

Biogenetic Model Reactions

Epoxygermacrones, including 1,10-epoxygermacrone, have been subject to biogenetic model reactions. These reactions have led to the formation of various compounds with different structural frameworks, providing insights into natural product synthesis and structural organic chemistry (Niwa, Iguchi, & Yamamura, 1976).

Structural Diversity and Cyclization

1,10-Epoxygermacrone has been used in studies focusing on transannular cyclizations of natural germacrone and its derivatives. These studies contribute to understanding the structural diversity and formation mechanisms of bioactive natural sesquiterpenes (Pérez Morales et al., 2013).

Application in Biotransformation

Research on the biotransformation of 1,10-epoxygermacrone using chicory root (Cichorium intybus) has been conducted. This study highlights the potential of using plant-based biotransformation for generating compounds with modified structures and properties (Piet et al., 1995).

Flame Retardancy in Epoxy Resins

While not directly related to 1,10-epoxygermacrone, studies on the flame retardancy and thermal degradation mechanism of epoxy resin composites provide insights into the broader applications of epoxy compounds in material sciences (Wang et al., 2010).

properties

CAS RN

52061-45-7

Product Name

1,10-Epoxygermacrone

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(6Z)-1,7-dimethyl-4-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-3-one

InChI

InChI=1S/C15H22O2/c1-10(2)12-7-5-11(3)6-8-14-15(4,17-14)9-13(12)16/h5,14H,6-9H2,1-4H3/b11-5-

InChI Key

BRHJBHVGLHMQCU-WZUFQYTHSA-N

Isomeric SMILES

C/C/1=C/CC(=C(C)C)C(=O)CC2(C(O2)CC1)C

SMILES

CC1=CCC(=C(C)C)C(=O)CC2(C(O2)CC1)C

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)CC2(C(O2)CC1)C

synonyms

1,10-epoxygermacrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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